molecular formula C35H58O6 B174256 Spinasteryl glucoside CAS No. 1745-36-4

Spinasteryl glucoside

Cat. No. B174256
CAS RN: 1745-36-4
M. Wt: 574.8 g/mol
InChI Key: ITYGLICZKGWOPA-FDZHQVDOSA-N
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Description

Spinasteryl glucoside is a natural product found in Silene firma and Senegalia pennata, and isolated from the herbs of Inula britannica L . It is a type of glycosylated sterol that is structurally highly similar to other sterols .


Synthesis Analysis

The synthesis of Spinasteryl glucoside involves the condensation of long-chain fatty alcohols and glucose, extracted from renewable sources . The process involves the use of enzymes as catalysts .


Molecular Structure Analysis

Spinasteryl glucoside has a molecular formula of C35H58O6 and a molecular weight of 574.83 . It has a complex structure with variations in the position and number of double bonds, differences in the side chain length, and the occurrence of stereoisomers .


Chemical Reactions Analysis

Spinasteryl glucoside shares the same intermediate ion as free sterols (FS) during fragmentation . The ESI-MS/MS spectra of FS were directly transferable to Spinasteryl glucoside when analyzed as aglycone ions .


Physical And Chemical Properties Analysis

Spinasteryl glucoside is a powder with a molecular weight of 574.83 . It is soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate . It has a boiling point of 673.6±55.0°C at 760 mmHg and a density of 1.1±0.1 g/cm3 .

Scientific Research Applications

  • Bioactive Compounds Isolation : Spinasteryl glucoside has been isolated as a significant sterol from the cell suspension cultures of Saponaria officinalis. This study highlights the plant's active glycosylation process, which is likely related to the biosynthesis of saponosides (Henry & Chantalat-Dublanche, 1985).

  • Presence in Cucurbita pepo Seeds : Research identified spinasteryl-β-D-glucopyranoside in the seeds of Cucurbita pepo, highlighting its natural occurrence in this plant species (Rauwald, Sauter, & Schilcher, 1985).

  • Sedative and Dementia Prevention : A study on Polygala tenuifolia identified α-spinasteryl-3-O-β-D-glucoside as one of the active constituents with potential sedative action and dementia prevention activities (Yong, 2003).

  • Anti-Inflammatory Activity : Spinasterol glucoside, isolated from Stewartia koreana, exhibited significant inhibitory effects on the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent (Lee et al., 2012).

  • Isolation from Sugar Beet Pulp : α-Spinasterol and α-spinasteryl D-glucoside were isolated from dried beet pulp, adding to the knowledge of sterol glycosides in plants (Obata, Sakamura, & Koshika, 1955).

  • Phytochemical Analysis : Spinasteryl glucoside was differentiated in the dichloromethane extracts of the bark of Acacia dealbata and A. melanoxylon, contributing to the understanding of sterol glycosides in these species (Freire, Silvestre, & Neto, 2007).

  • Neuroprotective and Anti-Inflammatory Effects : Spinasterol has shown potential in modulating antioxidative and anti-inflammatory activities in murine hippocampal and microglial cell lines, indicating its therapeutic potential against neurodegenerative diseases (Jeong et al., 2010).

  • Identification in Mimusops elengi : The study identified alpha-spinasterol glucoside in the seeds of Mimusops elengi, providing insights into the plant's chemical constituents (Sahu, 1997).

Safety And Hazards

Spinasteryl glucoside should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is recommended for R&D use only and not for medicinal, household, or other uses .

Future Directions

The identification of Spinasteryl glucoside and other glycosylated sterols represents a major challenge due to their structural similarity . Future research could focus on developing more reliable identification methods and exploring the potential bioactive properties of these compounds .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-9,11,20-24,26-33,36-39H,7,10,12-19H2,1-6H3/b9-8+/t21-,22-,23+,24+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYGLICZKGWOPA-FDZHQVDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292918
Record name Spinasterol 3-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Spinasterol glucoside

CAS RN

1745-36-4
Record name Spinasterol 3-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1745-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spinasterol 3-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
M Henry, I Chantalat-Dublanche - Planta medica, 1985 - thieme-connect.com
… % and so spinasteryl glucoside precipitated. … spinasteryl glucoside was purified by Sephadex® LH 20 chromatography. Impurities were eluted with chloroform and spinasteryl glucoside …
Number of citations: 9 www.thieme-connect.com
Y Obata, S SAKAMURA, M Koshika - Bulletin of the Agricultural …, 1955 - jstage.jst.go.jp
A sterol and a steryl glucoside were isolated from dried beet pulp. The sterol was identified with ƒ¿-spinasterol, the glucoside possessed chemical and physical pro perties such as …
Number of citations: 3 www.jstage.jst.go.jp
LH Münger, S Boulos, L Nyström - Frontiers in Chemistry, 2018 - frontiersin.org
… Spinasteryl glucoside was confirmed in pumpkin seeds based on the analysis of spinasterol as FS by identical ESI-MS/MS spectra (spectral similarity score of 0.99, Table 5) with its …
Number of citations: 24 www.frontiersin.org
M Henry, M Rochd, B Bennini - Phytochemistry, 1991 - Elsevier
… paniculata and total 1 and spinasteryl glucoside (choosen to represent the sterol behaviour) were isolated from the main parts of the plant. Radioactive spinasteryl glucoside was found …
Number of citations: 42 www.sciencedirect.com
CSR Freire, AJD Silvestre… - Phytochemical Analysis: An …, 2007 - Wiley Online Library
… (namely, spinasteryl glucoside and dihydrospinasteryl glucosides) … Two ∆7-steryl glucosides, namely, spinasteryl glucoside and … of the EI-MS fragmentations of spinasteryl glucoside and …
D Pauthe-Dayde, M Rochd, M Henry - Phytochemistry, 1990 - Elsevier
… Spinasteryl glucoside was extracted with EtOAc (x 3) and after removal of the solvent solubilized in MeOH (2 ml). Purification of the spinasteryl glucoside … Spinasteryl glucoside was then …
Number of citations: 32 www.sciencedirect.com
MA Gafur, T Obata, F Kiuchi, Y TsUDA - … and pharmaceutical bulletin, 1997 - jstage.jst.go.jp
… A less polar saponin fraction from the pods gave spinasteryl glucoside and its dihydro … Separate extraction of seeds similarly gave spinasteryl glucoside and stigmast-7-en-3(-yl …
Number of citations: 45 www.jstage.jst.go.jp
CSR Freire, DSC Coelho, NM Santos, AJD Silvestre… - Lipids, 2005 - Wiley Online Library
… and bark components, although spinasteryl glucoside and dihydrospinasteryl glucoside have been … components of woody plants, although spinasteryl glucoside has been reported as a …
Number of citations: 30 aocs.onlinelibrary.wiley.com
SL Xiong, ZP Fang, XY Zeng - Zhongguo Zhong yao za zhi …, 1994 - europepmc.org
… They were identified as lucyosides C, E, F, H, a mixture of alpha-spinasterol and stigmasta-7,22,25-trien-3 beta-OH and a mixture of alpha-spinasteryl glucoside and delta 7,22,25-…
Number of citations: 11 europepmc.org
M Henry - Medicinal and Aromatic Plants II, 1989 - Springer
… As in the whole plant, spinasteryl glucoside is the main steryl glycoside of the in vitro-cultured cells. In the cell suspension (Fig. 6) it accumulated during the exponential phase to reach …
Number of citations: 9 link.springer.com

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